molecular formula C6H15NO4 B1329460 2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol CAS No. 7343-51-3

2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol

Cat. No. B1329460
CAS RN: 7343-51-3
M. Wt: 165.19 g/mol
InChI Key: OTWJRAWXTDGSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol" is a derivative of 2-amino-1,3-propane diols, which serve as a versatile platform for the synthesis of various functional compounds. These diols can be chemically modified to produce a range of functional cyclic carbonate monomers and polymers with potential applications in biomedical and environmentally friendly products .

Synthesis Analysis

The synthesis of derivatives of 2-amino-1,3-propane diols typically involves a two-step strategy. Initially, the amino group is reacted with electrophiles to yield functional diol intermediates. These intermediates are then cyclized to form functional aliphatic cyclic carbonate monomers . In another synthesis approach, 2-amino-2-(diphenylamino)-propane-1,3-diol is prepared by reacting 2-amino-2`bromo-1,3-propane diol with diphenylamine in alcohol . Additionally, Schiff base compounds have been synthesized using 2-amino-2-hydroxymethyl-propane-1,3-diol as a starting material, followed by reduction to obtain the desired products .

Molecular Structure Analysis

The molecular structure of derivatives of 2-amino-1,3-propane diols can be characterized using techniques such as NMR and IR spectroscopy . The crystal structure of related host compounds, such as 2,2-di(p-hydroxyphenyl)propane, has been determined, showing high inclusion ability towards various guest molecules . Similarly, the crystal structure of a dinuclear cobalt(III) complex derived from a Schiff base ligand based on 2-amino-1,3-propane diol has been elucidated, revealing an octahedral coordination around the cobalt atoms .

Chemical Reactions Analysis

The chemical reactivity of 2-amino-1,3-propane diol derivatives includes their ability to form complexes with metal ions such as nickel(II), copper(II), and zinc(II) . These compounds can also undergo electrophilic reactions, as demonstrated by the synthesis of various stereoisomers with different configurations at the dioxane ring . The Schiff base ligands derived from these diols can coordinate with copper(II) to form various coordination compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-1,3-propane diol derivatives are influenced by their molecular structure and the functional groups present. The protonation constant of the ligand and the formation constants of metal complexes have been determined using potentiometric techniques, indicating the ligand's ability to bind with metal ions . The thermal stability and decomposition pathways of coordination compounds derived from these diols have been studied, showing dehydration and thermal decomposition steps .

Scientific Research Applications

  • Synthesis Approaches : The compound 2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol, and its derivatives, have been synthesized through various methods. One approach involved using ethanol as a solvent at room temperature, utilizing 3,5-dibromo-salicylaldehyde and 2-amino-2-hydroxymethyl-propane-1,3-diol as raw materials (Xu Yong-hong, 2008). Another synthesis method reported a four-step synthesis starting from TRIS [2-amino-2-(hydroxymethyl) propane-1,3-diol] to produce 3-Oxa-7-thia-1-r-azabicyclo[3.3.0]-c-5-octane single functionalized at the C-5 position (But et al., 2010).

  • Chemical Properties and Interactions : The compound interacts with transition metal ions such as Cu(II), affecting the interactions of these ions with biomolecules. This is particularly significant because the compound is used in high molar excess in biochemical buffers. Research has provided detailed insights into the stoichiometry, stability, and reactivity of cupric complexes involving this compound (Nagaj et al., 2013).

  • Magnetic Properties and Synthesis of Complexes : In the field of magnetism and material science, the compound has been used to synthesize novel complexes. For instance, its interaction with iron(III) carboxylates led to the assembly of high-nuclearity complexes, showcasing its utility in creating materials with specific magnetic properties (Ferguson et al., 2008).

  • Application in Catalysis : The compound's derivatives have been used in synthesizing various catalysts. For example, dinuclear complexes were synthesized using Schiff base ligands derived from this compound, which showed different morphology and size, influencing the catalytic efficiency in alcohol oxidations (Majumder et al., 2017).

properties

IUPAC Name

2-(2-hydroxyethylamino)-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO4/c8-2-1-7-6(3-9,4-10)5-11/h7-11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWJRAWXTDGSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064635
Record name 1,3-Propanediol, 2-[(2-hydroxyethyl)amino]-2-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol

CAS RN

7343-51-3
Record name 2-[(2-Hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7343-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007343513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-[(2-hydroxyethyl)amino]-2-(hydroxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Propanediol, 2-[(2-hydroxyethyl)amino]-2-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-((2-HYDROXYETHYL)AMINO)-2-(HYDROXYMETHYL)-1,3-PROPANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CGV8R43A7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 2
Reactant of Route 2
2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 3
Reactant of Route 3
2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 4
Reactant of Route 4
2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 5
Reactant of Route 5
2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol

Citations

For This Compound
6
Citations
JL Andres, D DeFalcis, M Noda, J Massague - Journal of Biological …, 1992 - Elsevier
Cell surface proteoglycans help present some polypeptide growth factors such as basic fibroblast growth factor (bFGF) to their receptors and may act as reservoirs for others such as …
Number of citations: 213 www.sciencedirect.com
RK Cook, D Root, C Miller, E Reisler… - Journal of Biological …, 1993 - Elsevier
We examined the effects of yeast actin NH2-terminal mutations on actomyosin interactions and the function of actin in vivo through measurements of actin-activated ATPase activity, …
Number of citations: 131 www.sciencedirect.com
Y Sagara, F Fernandez-Belda, L De Meis… - Journal of Biological …, 1992 - Elsevier
The effects of thapsigargin (TG), a specific inhibitor of intracellular Ca(2+)-ATPases, were studied on vesicular fragments of sarcoplasmic reticulum (SR) membranes. Inhibition of Ca2+ …
Number of citations: 212 www.sciencedirect.com
RB Marchase, P Bounelis, LM Brumley, N Dey… - Journal of Biological …, 1993 - Elsevier
UDP-glucose:glycoprotein glucose-1-phosphotransferase (Glc-phosphotransferase) catalyzes the transfer of Glc-1-P from UDP-Glc to mannose residues on acceptor glycoproteins. The …
Number of citations: 41 www.sciencedirect.com
BA Burleigh, NW Andrews - Journal of Biological Chemistry, 1995 - ASBMB
Trypomastigotes, the infective stages of the intracellular parasite Trypanosoma cruzi, induce rapid and repetitive cytosolic free Ca 2+ transients in fibroblasts. Buffering or depletion of …
Number of citations: 145 www.jbc.org
JK Richard, JT Ewan - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
A series of acyclic compounds has been prepared which comprises compounds that mimic key structural elements of nojirimycin 1 and 1-deoxynojirimycin 2, both of which are highly …
Number of citations: 23 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.